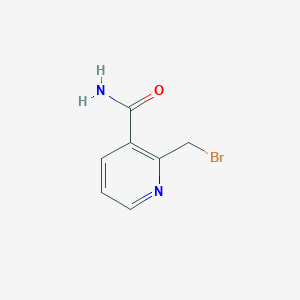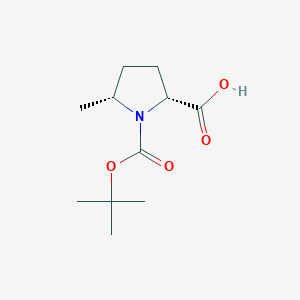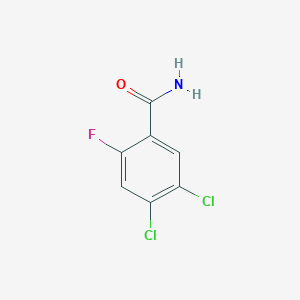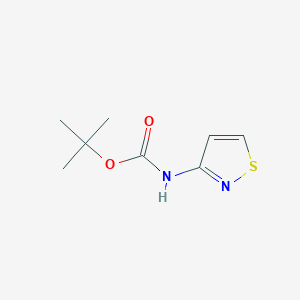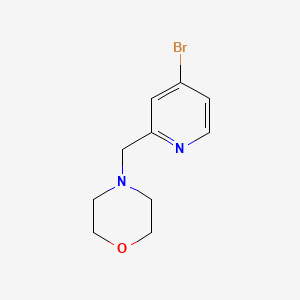
4-(4-Bromo-pyridin-2-ylmethyl)-morpholine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure and Vibrational Analysis
- A study focused on the density functional theory (DFT) calculations to determine the molecular structure, vibrational frequencies, and chemical shift values of a related compound, 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This research provides foundational knowledge for future material design containing a 1,2,4-triazole core, suggesting potential in developing efficient materials with tailored properties (Avcı, Atalay, Cömert, & Dinçer, 2011).
Catalysis and Inhibition
- Another significant application is in the field of catalysis and inhibition, where 4-(Pyrimidin-4-yl)morpholines, possessing a morpholine core, are identified as privileged pharmacophores for PI3K and PIKKs inhibition. This highlights their role in drug development, particularly in the context of kinase inhibition, a crucial area in cancer therapy and other diseases (Hobbs et al., 2019).
Synthesis of Novel Compounds
- The synthesis of new series of compounds, such as 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, through Buchwald–Hartwig amination, demonstrates the utility of morpholine derivatives in creating molecules with potential biological activities. These synthesized compounds show strong interactions with ct-DNA, indicating their relevance in drug design and molecular biology (Bonacorso et al., 2018).
Antimicrobial Activity
- Research into antimicrobials has utilized morpholine analogs to synthesize novel derivatives showing significant in vitro activity against different bacterial and fungal strains. This emphasizes the role of such compounds in developing new antimicrobial agents, addressing the increasing need for novel therapeutics due to rising antibiotic resistance (Desai, Patel, & Dave, 2016).
Coordination Chemistry
- In coordination chemistry, morpholin-4-yl-pyridin-2-ylmethylene-amine and its copper(I) complexes have been synthesized and characterized, exploring their redox properties. This research is pivotal for understanding the electronic structures of such complexes, with implications for catalysis, sensor development, and materials science (Dehghanpour & Rominger, 2008).
Propriétés
IUPAC Name |
4-[(4-bromopyridin-2-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-1-2-12-10(7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPIUPMCSFKNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromopyridin-2-ylmethyl)-morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



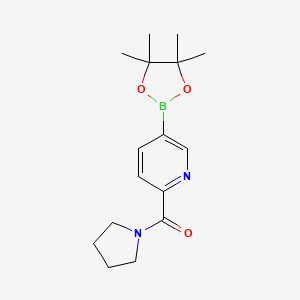
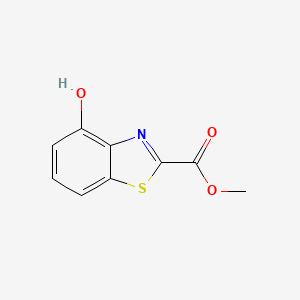
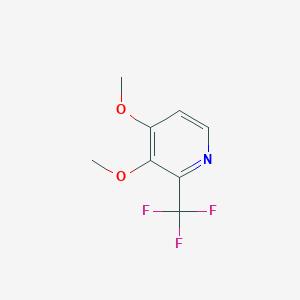
![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)
![2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol](/img/structure/B1404315.png)
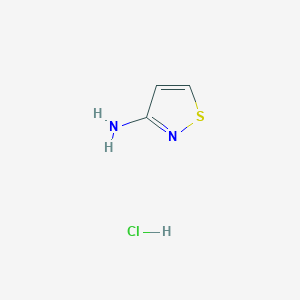
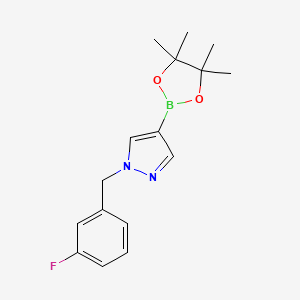
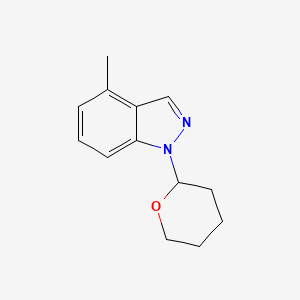
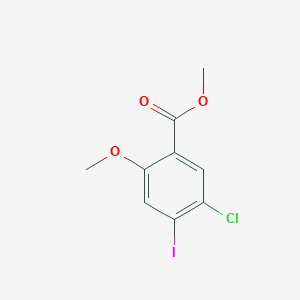
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404325.png)
